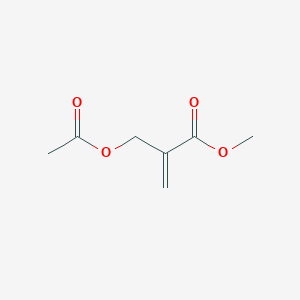
丙烯酸甲酯 2-(乙酰氧基甲基)
描述
Methyl 2-(acetoxymethyl)acrylate (MAM) is an organic compound which is widely used in the synthesis of a variety of products. It is a colorless liquid with a low boiling point and a faint odor. MAM is a versatile and widely used reagent in organic synthesis. It is used in the production of polymers, surfactants, adhesives, and coatings.
科学研究应用
Radical Polymerization and Copolymerization
Methyl 2-(acetoxymethyl)acrylate (MAcMA) shows notable properties in radical polymerization and copolymerization. It homopolymerizes faster than methyl methacrylate (MMA) despite having large 2-substituents, leading to polymers with higher molecular weight due to steric hindrance-assisted polymerization. Moreover, MAcMA shows higher reactivities in copolymerization with styrene, attributed to the electronegative character of the oxygen atom in the acetoxyl group (Kobatake, Yamada, & Aoki, 1995).
Quantum Mechanical Tools for Polymerization Modeling
Quantum mechanical tools have been used to understand the mechanistic behavior of the free radical polymerization reactions of acrylates, including MAcMA. These studies help in evaluating and rationalizing polymerization rates, contributing to the development of high-molecular-weight polymers (Günaydin et al., 2005).
Photoinduced Living Radical Polymerization
MAcMA has been used in photoinduced living radical polymerization, a process that achieves near-quantitative monomer conversion and yields poly(acrylates) with low dispersities and excellent end group fidelity. This technique demonstrates versatility by polymerizing a range of (meth)acrylate monomers, indicating potential applications in materials chemistry (Anastasaki et al., 2014).
Photopolymerization Initiators
Studies on photocalorimetry have shown the initiation efficiencies of MAcMA derivatives in the polymerization of butyl acrylate, enhancing the understanding of photopolymerization processes. This research contributes to the development of efficient photoinitiators (Catalina et al., 1989).
Polymer Recovery from E-waste
The solubility of acrylate polymers, including MAcMA derivatives, in various organic solvents has been studied to develop methods for recovering value-added products from e-waste. This research is significant in promoting environmentally friendly recycling methods (Lee, Ahn, & Lee, 2023).
Radical Copolymerization and Kinetic Studies
Kinetic studies of radical copolymerization involving MAcMA have been conducted to understand the influence of acyloxy substituents on polymerization rate and polymer properties. These studies provide insights into the polymerization mechanisms and the physical properties of the resulting polymers (Tanaka & Yoshida, 1995).
Dispersion Polymerization in Nonpolar Solvent
Research on dispersion polymerization of MAcMA in nonpolar solvents stabilized by block copolymers formed in situ has shown the formation of monodisperse colloidal poly(methyl acrylate) particles. These findings are crucial for applications in coating technologies (Houillot et al., 2010).
Acrylate Production from Esters
Studies on the production of acrylates from 2-acetoxypropanoic acid esters have shown high yields of acrylate ester from methyl APA esters, indicating potential for large-scale production and industrial applications (Nezam, Peereboom, & Miller, 2017).
Medical-Grade Acrylic Adhesives
MAcMA derivatives have been used in medical-grade acrylic adhesives for skin contact, demonstrating their importance in healthcare applications, such as surgical tapes and dressings (Kenney, Haddock, Sun, & Parreira, 1992).
属性
IUPAC Name |
methyl 2-(acetyloxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOQCGSCOCUDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437970 | |
| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(acetoxymethyl)acrylate | |
CAS RN |
30982-08-2 | |
| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



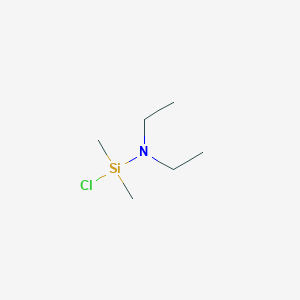
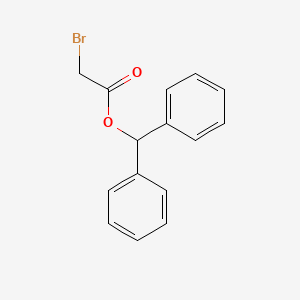
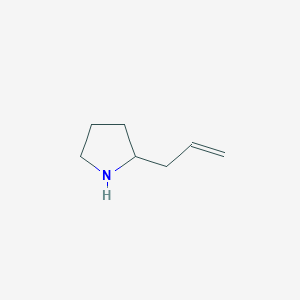
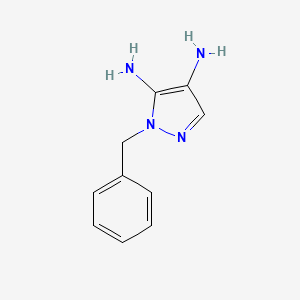
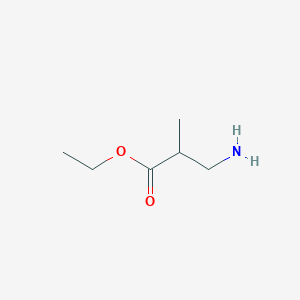
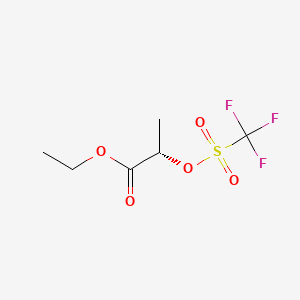
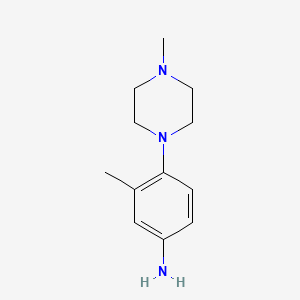
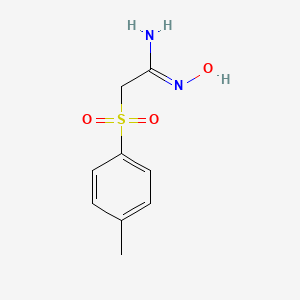
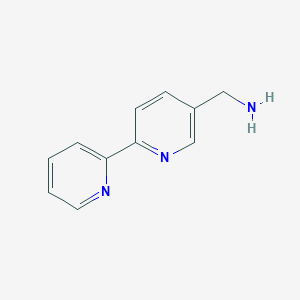
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
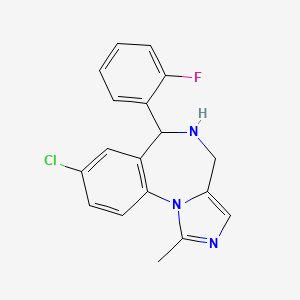
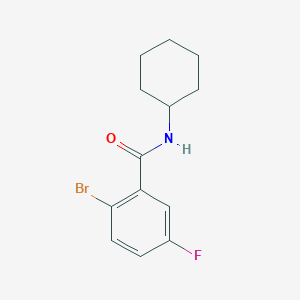
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)